molecular formula C20H23N3O8S B2563879 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 872881-62-4

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2563879
CAS No.: 872881-62-4
M. Wt: 465.48
InChI Key: HNCPDXPUIVLZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a synthetically designed small molecule characterized by a 1,3-oxazinan-2-yl core linked to a 2,3-dihydro-1,4-benzodioxine sulfonyl group and an N-[(furan-2-yl)methyl]ethanediamide moiety. This complex structure suggests it is engineered for high-affinity interaction with specific biological targets, potentially functioning as an allosteric modulator or inhibitor of enzymes such as kinases or proteases https://www.ncbi.nlm.nih.gov/books/NBK549831/ . The inclusion of the benzodioxine and furan rings is a common strategy in medicinal chemistry to optimize pharmacokinetic properties and binding affinity https://www.sciencedirect.com/topics/chemistry/furan . Its primary research application is likely in the field of chemical biology and drug discovery, where it serves as a crucial pharmacological probe for investigating novel signaling pathways and validating new therapeutic targets https://www.nature.com/articles/s41573-022-00471-x . Researchers utilize this compound in in vitro assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to elucidate complex cellular mechanisms. This product is supplied as a stable solid and is intended For Research Use Only, strictly for laboratory research purposes, and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O8S/c24-19(21-12-14-3-1-7-28-14)20(25)22-13-18-23(6-2-8-31-18)32(26,27)15-4-5-16-17(11-15)30-10-9-29-16/h1,3-5,7,11,18H,2,6,8-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCPDXPUIVLZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxine and oxazinan intermediates. The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The oxazinan ring is often prepared through cyclization reactions involving appropriate amine and aldehyde precursors. The final step involves coupling the benzodioxine and oxazinan intermediates with the furan ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furanones.

    Reduction: Sulfides.

    Substitution: Substituted oxazinan derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for the development of new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity and selectivity towards particular targets.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects against various enzymes, including:

  • α-glucosidase : Inhibition of this enzyme can be beneficial in managing diabetes by slowing carbohydrate absorption.
  • Acetylcholinesterase : Compounds with this activity may have potential applications in treating Alzheimer’s disease by enhancing acetylcholine levels in the brain.

Cholesteryl Ester Transfer Protein Inhibition

A related class of compounds has been identified as potent cholesteryl ester transfer protein inhibitors. For instance, a derivative demonstrated an IC50 of 26 nM and favorable pharmacokinetic properties, indicating its potential utility in increasing HDL cholesterol levels and improving cardiovascular health . This suggests that N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide could be explored further for similar applications.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties. The benzodioxine moiety is known for its ability to interact with biological systems, potentially leading to apoptosis in cancer cells. Further research is needed to elucidate the mechanisms involved and the efficacy of this compound in cancer therapy.

Neuroprotective Effects

Given its ability to inhibit acetylcholinesterase, there is potential for neuroprotective applications. Compounds that enhance neurotransmitter levels can support cognitive function and may offer therapeutic benefits for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives . Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Recent investigations into related compounds have highlighted their efficacy in various biological assays:

  • Cholesterol Management : A study demonstrated that a related compound increased HDL-C levels significantly in animal models .
  • Neuroprotective Studies : Research on compounds with similar structures has shown promise in protecting neuronal cells from oxidative stress .

Mechanism of Action

The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of folic acid synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group-Driven Comparisons

Sulfonamide Derivatives

The benzodioxine sulfonyl group in the target compound parallels sulfonamide-containing molecules like those in , where sulfonamides with triazine and imidazolidine moieties demonstrated enhanced binding to enzymes such as carbonic anhydrase .

Furan-Containing Analogues

The N-[(furan-2-yl)methyl] group is structurally analogous to N-phenyl-2-furohydroxamic acid (), which exhibited antioxidant properties in DPPH and β-carotene assays . While the target compound lacks a hydroxamic acid group, its furan moiety could contribute to radical scavenging activity, albeit with reduced potency compared to hydroxamic acid derivatives.

Heterocyclic Core Comparisons

The 1,3-oxazinan-2-ylmethyl group differentiates the target compound from similar molecules in , such as 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine. The latter’s pyridine-amine scaffold may favor basicity and solubility, whereas the oxazinan ring in the target compound could enhance steric bulk and modulate pharmacokinetics .

Structural and Pharmacokinetic Data Table

Compound Name / ID Molecular Weight Key Functional Groups Hypothesized Advantages Limitations Reference
Target Compound Not reported Benzodioxine sulfonyl, oxazinan, furan methyl High lipophilicity, potential enzyme inhibition Unverified bioactivity, limited solubility -
N-Phenyl-2-furohydroxamic acid () ~207.2 Furan, hydroxamic acid Strong antioxidant activity (DPPH assay) Instability in physiological conditions
CS-0309467 () 391.46 Benzodioxine, pyridine amine Balanced solubility and binding (dimethylamino group) Research-use only, untested in vivo
4-Chloro-5-methylbenzenesulfonamide derivatives () ~350–400 Triazine, imidazolidine High enzyme affinity (QSAR-optimized) Synthetic complexity

Research Findings and Gaps

  • Antioxidant Potential: While furan derivatives in show measurable antioxidant activity, the target compound’s ethanediamide group may redirect its mechanism toward protease or kinase inhibition rather than redox modulation.
  • Synthetic Feasibility : The compound’s multifunctional design likely requires advanced synthetic strategies, such as those described for sulfonamide-triazine hybrids in , but scalability remains unconfirmed .

Biological Activity

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant enzyme inhibitory properties. Notably, studies have shown that derivatives containing the benzodioxane structure possess inhibitory effects against:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism; inhibition can help manage blood sugar levels in diabetic patients.
  • Acetylcholinesterase : Inhibitors of this enzyme are of interest for treating Alzheimer's disease by enhancing acetylcholine levels in the brain.

Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, supporting its potential therapeutic applications .

Antimicrobial Activity

Similar compounds have been noted for their antimicrobial properties. For instance, derivatives with sulfonamide groups have exhibited significant activity against various bacterial strains. The presence of the benzodioxane core is thought to enhance this activity through structural interactions with microbial targets .

Study 1: Enzyme Inhibition Profile

A study conducted on similar compounds revealed that those with the benzodioxane structure had IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range for both α-glucosidase and acetylcholinesterase. This indicates a strong potential for developing these compounds into therapeutic agents for metabolic and neurodegenerative diseases .

Study 2: Structural Activity Relationship (SAR)

Further investigations into the SAR of related compounds highlighted that modifications to the benzodioxane moiety could significantly affect biological activity. For example, substituents on the furan ring were found to enhance binding affinity towards target enzymes, suggesting avenues for optimizing efficacy through chemical modifications .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
2,3-Dihydrobenzo[1,4]-dioxinContains benzodioxane coreEnzyme inhibition
4-MethylbenzenesulfonamideSulfonamide derivativeAntimicrobial activity
Morpholine derivativesMorpholine ring structureAntidepressant effects

The uniqueness of this compound lies in its combination of oxazinan and furan moieties along with the benzodioxane structure, which may enhance its specificity and potency against targeted enzymes compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing derivatives of 2,3-dihydro-1,4-benzodioxin-6-sulfonamide scaffolds?

  • Methodology : The core synthesis involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) with Na₂CO₃ to form sulfonamide intermediates. Subsequent N-alkylation/arylation is achieved using alkyl/aryl halides in DMF with catalytic LiH, enabling substitution at the sulfonamide nitrogen .
  • Critical Parameters : pH control during sulfonylation ensures high yield and purity. Lithium hydride (LiH) is preferred over other bases due to its efficiency in activating the sulfonamide nitrogen for nucleophilic substitution .

Q. How are structural confirmations of such derivatives validated in academic research?

  • Analytical Workflow :

  • IR Spectroscopy : Confirms sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and ether (C-O-C at 1200–1250 cm⁻¹) functionalities.
  • ¹H-NMR : Identifies aromatic protons (6.5–8.0 ppm), oxazinan/methylene protons (3.0–4.5 ppm), and furyl protons (6.0–7.5 ppm).
  • CHN Analysis : Validates empirical formulas .

Q. What standard bioassays are used to evaluate enzyme inhibitory activity for such compounds?

  • Protocols :

  • α-Glucosidase Inhibition : Compounds are tested at 0.1–100 μM concentrations in phosphate buffer (pH 6.8) with p-nitrophenyl glucopyranoside as substrate. IC₅₀ values are calculated using nonlinear regression relative to acarbose (reference standard) .
  • Lipoxygenase Inhibition : Spectrophotometric assays monitor conjugated diene formation at 234 nm, with NDGA (nordihydroguaiaretic acid) as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing oxazinan-sulfonamide hybrids?

  • Design of Experiments (DoE) : Use factorial designs to assess variables:

  • Solvent Polarity : DMF outperforms THF or DCM due to better solubility of intermediates .
  • Catalyst Loading : LiH (0.5–1.0 mol%) maximizes substitution efficiency while minimizing side reactions .
  • Temperature : Room temperature (25°C) avoids decomposition of the oxazinan ring .
    • Contradictions : Higher LiH concentrations (>1.5 mol%) may degrade sulfonamide intermediates, necessitating precise stoichiometric control .

Q. Why do certain derivatives exhibit weak α-glucosidase inhibition despite structural similarities to active analogs?

  • Structure-Activity Relationship (SAR) Analysis :

  • Electron-Withdrawing Groups : Derivatives with 4-methylphenyl sulfonyl groups (e.g., compound 7i , IC₅₀ = 86.31 μM) show moderate activity due to enhanced electrophilicity at the sulfonamide sulfur .
  • Steric Effects : Bulky furan-2-ylmethyl groups reduce binding affinity to the enzyme’s active site, explaining lower activity in analogs like 7a (IC₅₀ > 100 μM) .
    • Validation : Molecular docking studies correlate steric bulk with reduced hydrogen-bonding interactions in the enzyme’s catalytic pocket.

Q. How can conflicting bioactivity data between antibacterial and enzyme inhibition assays be resolved?

  • Case Study : A derivative may show potent antibacterial activity (MIC = 8 μg/mL) but weak lipoxygenase inhibition (IC₅₀ > 200 μM).
  • Resolution :

  • Target Selectivity : Antibacterial activity likely stems from membrane disruption (via hydrophobic benzodioxin moieties), while enzyme inhibition requires precise electronic complementarity .
  • Data Normalization : Normalize activity metrics (e.g., μM vs. μg/mL) and use multivariate analysis to decouple mechanisms .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing bioactivity data in high-throughput screens?

  • Data Analysis :

  • Dose-Response Curves : Fit using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .
    • Reproducibility : Triplicate assays with coefficient of variation (CV) < 15% ensure reliability .

Q. How can computational tools enhance experimental design for novel derivatives?

  • In Silico Strategies :

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to prioritize synthetic routes (e.g., ICReDD’s reaction path search methods) .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions to guide SAR modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.